1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)ethanamine
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Overview
Description
1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)ethanamine is a chemical compound with the molecular formula C12H18FN3O2S and a molecular weight of 287.35 g/mol This compound features a piperidine ring substituted with a fluoropyridinylsulfonyl group and an ethanamine moiety
Preparation Methods
The synthesis of 1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoropyridinylsulfonyl Group: This step involves the sulfonylation of the piperidine ring with a fluoropyridine derivative under suitable conditions.
Attachment of the Ethanamine Moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The fluoropyridinylsulfonyl group can undergo nucleophilic substitution reactions with suitable reagents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(1-(5-Fluoropyridin-3-ylsulfonyl)piperidin-4-yl)ethanamine can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: This compound has similar structural features but differs in the nature of the substituents on the piperidine ring.
1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: This compound also shares structural similarities but has different substituents, which may affect its biological activity.
1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Another structurally related compound with distinct substituents.
Properties
IUPAC Name |
1-[1-(5-fluoropyridin-3-yl)sulfonylpiperidin-4-yl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O2S/c1-9(14)10-2-4-16(5-3-10)19(17,18)12-6-11(13)7-15-8-12/h6-10H,2-5,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXNGHFKMZVTQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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